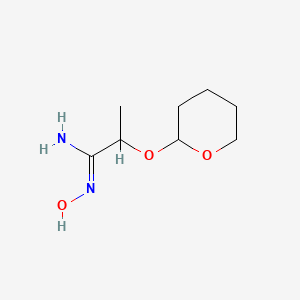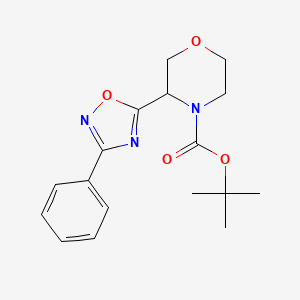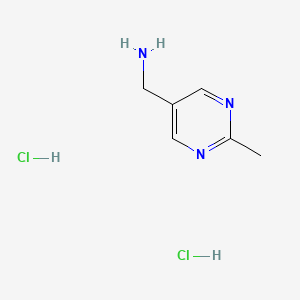
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine (NBMNP) is a heterocyclic compound that has been studied extensively for its wide range of applications in organic synthesis and medicinal chemistry. NBMNP is a nitro-substituted pyridine derivative that is structurally similar to many other heterocyclic compounds. It has a wide range of biological activities, including anticoagulant, antifungal, anti-inflammatory, and anti-cancer effects. NBMNP has been extensively studied for its potential applications in the fields of medicinal chemistry and organic synthesis.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is not fully understood. However, it is believed that N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine exerts its biological activity by modulating the activity of various enzymes and proteins. For example, N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to possess a wide range of biochemical and physiological effects. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to possess anticoagulant, antifungal, anti-inflammatory, and anti-cancer properties. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has also been found to possess antioxidant and neuroprotective effects. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to possess anti-apoptotic properties, which may be beneficial in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has a number of advantages and limitations for laboratory experiments. One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is its relatively low cost and availability. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is also relatively easy to synthesize in a laboratory setting. However, N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is sensitive to light and air, and must be stored in a cool, dark place. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is a hazardous compound and must be handled with caution.
Zukünftige Richtungen
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has a wide range of potential applications in the fields of medicinal chemistry and organic synthesis. Future research should focus on the development of novel synthetic methods for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine and its derivatives. Additionally, further research should focus on the development of new pharmaceutical compounds based on N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine. Furthermore, future research should focus on the elucidation of the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine and its derivatives. Finally, further research should focus on the development of new uses for N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine, such as its potential use in the treatment of various diseases.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is typically synthesized through a two-step reaction involving a nitration reaction of 1,3-benzodioxole with nitric acid, followed by a reduction reaction of the nitro group to a nitroethyl group. The nitroethyl group is then coupled with 3-nitropyridine to form N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been extensively studied for its potential applications in the fields of medicinal chemistry and organic synthesis. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to possess anticoagulant, antifungal, anti-inflammatory, and anti-cancer properties. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has also been studied for its potential applications in the synthesis of various pharmaceutical compounds. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been used as a starting material in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-16(18)10-2-1-5-14-13(10)15-7-9-3-4-11-12(6-9)20-8-19-11/h1-6H,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIRNRYQIRXIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C(C=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429381 |
Source


|
| Record name | T5632807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61963-71-1 |
Source


|
| Record name | T5632807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)
![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)

![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)
![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)

![tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate](/img/structure/B6619166.png)





